4-Methylidenenonan-5-one
Description
Structural Classification and Nomenclature within Organic Chemistry
4-Methylidenenonan-5-one is an organic compound that can be categorized based on its functional groups and carbon skeleton. Structurally, it is classified as both an α,β-unsaturated ketone and a branched ketone. wikipedia.orgwikipedia.orgoureducation.in The α,β-unsaturation refers to the carbon-carbon double bond between the α- and β-carbons relative to the carbonyl group. wikipedia.org This conjugation of the double bond with the ketone functionality imparts unique reactivity to the molecule. fiveable.me The "branched" classification arises from the alkyl groups attached to the main carbon chain.
The name "this compound" is derived using the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.orglibretexts.orgbyjus.com The parent alkane is nonane (B91170), indicating a nine-carbon chain. The suffix "-one" signifies the presence of a ketone functional group, and its position is designated by the number '5'. libretexts.orgjove.com The term "methylidene" at position '4' indicates a double bond (=CH₂) attached to the fourth carbon of the nonane chain. wikipedia.org The numbering of the carbon chain starts from the end that gives the carbonyl group the lowest possible number. libretexts.orgcuny.edu
Table 1: IUPAC Nomenclature Breakdown for this compound
| Component | Meaning |
| nonan- | Indicates a nine-carbon parent chain. |
| -5-one | Specifies a ketone functional group on the fifth carbon. |
| 4-Methylidene- | Denotes a substituent with a double bond to a single carbon atom at the fourth carbon position. |
Rationale for Research Focus on this compound and Related Molecular Architectures
While specific research focusing exclusively on this compound is not extensively documented, the broader classes of molecules it belongs to—α,β-unsaturated ketones and branched ketones—are of significant interest in organic chemistry.
The α,β-unsaturated ketone motif is a versatile building block in organic synthesis. fiveable.me The conjugated system allows for a variety of reactions, including nucleophilic conjugate additions, which are fundamental in forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org This reactivity makes them key intermediates in the synthesis of more complex molecules. Furthermore, this structural unit is present in numerous biologically active natural products and pharmaceutical agents, exhibiting a wide range of activities such as anticancer, antimalarial, and anti-inflammatory properties. nih.gov The study of cyclic α-alkylidene-β-diketones has also been explored for applications in antibody-drug conjugates. nih.gov
Branched ketones are also important synthetic targets. The development of efficient and selective methods for their synthesis is a continuing area of research. organic-chemistry.orgchemistryviews.orgnih.gov These structures are components of many complex organic molecules, and controlling the stereochemistry at the branch points is a significant challenge in asymmetric synthesis. mdpi.comchinesechemsoc.org The presence of branching can influence the physical and biological properties of a molecule.
Overview of Prior Synthetic and Mechanistic Research on α-Alkylidene Ketones and Branched Ketones
The synthesis of α-alkylidene ketones and branched ketones has been a subject of extensive research, leading to the development of numerous synthetic strategies.
Synthesis of α-Alkylidene Ketones (α,β-Unsaturated Ketones):
Several classical and modern methods are available for the synthesis of α,β-unsaturated ketones. The Aldol (B89426) condensation and the Claisen-Schmidt reaction are traditional methods that involve the reaction of an aldehyde with a ketone in the presence of a base or acid catalyst. quora.comacs.org More contemporary methods often employ transition metal catalysis, providing greater efficiency and selectivity. For instance, palladium-catalyzed carbonylative synthesis from aryl iodides and allenes has been established. acs.org Another approach involves the grinding method using KF-Al₂O₃ as a solid support catalyst for the Claisen-Schmidt condensation, which offers a solvent-free and high-yield synthesis. sioc-journal.cn
Table 2: Selected Synthetic Methods for α,β-Unsaturated Ketones
| Method | Description | Catalyst/Reagents | Reference(s) |
| Aldol Condensation | Reaction of an enolate with a carbonyl compound. | Acid or Base | quora.com |
| Claisen-Schmidt Condensation | Reaction of an aldehyde or ketone with an aromatic carbonyl compound lacking an α-hydrogen. | Acid or Base | quora.comacs.org |
| Palladium-Catalyzed Carbonylation | Reaction of aryl iodides and allenes with a CO source. | Palladium catalyst | acs.org |
| Grinding Method | Solvent-free Claisen-Schmidt condensation. | KF-Al₂O₃ | sioc-journal.cn |
| Ruthenium-Catalyzed Coupling | Coupling of α,β-unsaturated aldehydes and ketones with indoles. | Cationic Ru-H complex | marquette.edu |
Synthesis of Branched Ketones:
The synthesis of branched ketones often involves catalytic methods that allow for the selective formation of branched isomers. Hydroacylation, the addition of an aldehyde C-H bond across a double bond, is a powerful tool for this purpose. Nickel-catalyzed intermolecular hydroacylation of alkenes with aldehydes provides a selective route to branched ketones. organic-chemistry.org A triple catalysis system involving cobalt, an N-heterocyclic carbene (NHC), and an iridium photoredox catalyst has been developed for the hydroacylation of alkenes to yield branched ketones. chemistryviews.org Rhodium-catalyzed regiodivergent synthesis allows for the selective formation of either branched or linear ketones from aldehydes and vinyl bromides by choosing the appropriate ligand. nih.gov
Mechanistic studies have been crucial in understanding and optimizing these reactions. For instance, detailed investigations into the hydroxide-mediated cleavage of ketones have provided insights into the reaction pathways. acs.org Mechanistic studies of ruthenium-catalyzed reactions have elucidated the role of the catalyst in various bond-forming reactions. marquette.edunih.govorganic-chemistry.org For the synthesis of α-branched enones, a mechanism involving a photochemically generated chlorine radical has been proposed for the chloroacylation of terminal alkenes. wiley.com
Table 3: Selected Synthetic Methods for Branched Ketones
| Method | Description | Catalyst/Reagents | Reference(s) |
| Nickel-Catalyzed Hydroacylation | Intermolecular reaction of alkenes with aldehydes. | Nickel catalyst | organic-chemistry.org |
| Triple Catalysis Hydroacylation | Hydroacylation of alkenes using a combination of catalysts. | Co, NHC, Ir photoredox | chemistryviews.org |
| Rhodium-Catalyzed Reductive Coupling | Regiodivergent coupling of aldehydes and vinyl bromides. | Rhodium complexes with specific phosphine (B1218219) ligands | nih.gov |
| Aminocatalysis | Enantioselective functionalization of α-branched ketones. | Chiral primary amines | nih.gov |
| Ruthenium-Catalyzed Deaminative Coupling | Regioselective coupling of ketones with amines. | Ru-H complex with a catechol ligand | researchgate.net |
Structure
3D Structure
Properties
CAS No. |
76919-90-9 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
4-methylidenenonan-5-one |
InChI |
InChI=1S/C10H18O/c1-4-6-8-10(11)9(3)7-5-2/h3-8H2,1-2H3 |
InChI Key |
JFJVLLSQLBNXFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(=C)CCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methylidenenonan 5 One
Retrosynthetic Analysis and Strategic Disconnections for the 4-Methylidenenonan-5-one Scaffold
Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. chemistry.coach For this compound, several strategic disconnections can be envisioned to deconstruct the carbon skeleton. The primary functional group is the α,β-unsaturated ketone (an enone), which guides the disconnection strategy.
Key retrosynthetic disconnections for this compound include:
1,3-Carbonyl Disconnection (C-C bond β to carbonyl): This is a common strategy for β-substituted ketones. kccollege.ac.in Applying this to the target molecule suggests a disconnection between C3 and C4, leading to synthons representing a butyl nucleophile and a methylidene-containing carbonyl electrophile. This approach, however, is complicated by the reactivity of the methylidene synthon.
α-Alkylation Disconnection (C-C bond α to carbonyl): Disconnecting the bond between the carbonyl (C5) and the α-carbon (C4) points towards an enolate of nonan-5-one and a formaldehyde (B43269) equivalent as precursors. This is a viable and common approach for α-functionalization of ketones.
Functional Group Interconversion (FGI) and Mannich Reaction Disconnection: A powerful strategy for α-methylene ketones involves the retrosynthesis of the C=C double bond. wikipedia.orgyoutube.com The methylidene group can be formed via an elimination reaction. A key precursor for this is a β-amino ketone, also known as a Mannich base. lscollege.ac.inbyjus.com This leads to a disconnection of the C4-N bond of a precursor amine, which simplifies the target to nonan-5-one, formaldehyde, and a secondary amine (like dimethylamine). This is often the most practical and convergent approach. ox.ac.uk
Conjugate Addition Disconnection: Viewing the molecule as a product of conjugate addition, one can disconnect the C6-C7 bond. This suggests an organocuprate (e.g., propyl-cuprate) adding to a hypothetical 4-methylidenehex-1-en-5-one precursor. libretexts.org
Based on these analyses, the most promising synthetic routes emerge from the α-alkylation and Mannich reaction disconnections, starting from the symmetrical ketone, nonan-5-one.
De Novo Total Synthesis Pathways
A de novo synthesis builds the target molecule from simple, acyclic precursors. wiley.com For this compound, a logical pathway would start from nonan-5-one and introduce the key methylidene functionality.
Chemo-, Regio-, and Stereoselective Construction of the this compound Carbon Skeleton
The synthesis of the this compound skeleton requires careful control over selectivity, particularly regioselectivity, as the starting ketone, nonan-5-one, is symmetric.
Regioselectivity: The primary challenge in functionalizing nonan-5-one is ensuring that reactions occur at the desired C4 position. Since both α-positions (C4 and C6) are chemically equivalent, monosubstitution can be achieved, but preventing disubstitution requires controlled reaction conditions. In methods like the Mannich reaction, controlling the stoichiometry of the reagents is key to favoring the mono-adduct. orgsyn.org
Chemoselectivity: In multi-step syntheses involving intermediates with multiple reactive sites, chemoselectivity is paramount. For instance, during the elimination step to form the methylidene group from a Mannich base precursor, the conditions must be chosen to avoid side reactions like self-condensation of the ketone. nih.govbeilstein-journals.org
Stereoselectivity: The target molecule, this compound, is achiral. However, the introduction of substituents on the alkyl chains or the use of chiral catalysts could lead to chiral derivatives. Asymmetric synthesis methods are crucial in such cases to control the stereochemical outcome. mdpi.comnih.gov For example, an asymmetric conjugate addition to an enone could establish a chiral center at the β-position. rsc.org
Optimization of Reaction Conditions and Yields for Key Steps
The efficiency of any synthetic route depends heavily on the optimization of each step. For the synthesis of this compound, key transformations would include enolate formation, aldol (B89426) or Mannich condensation, and elimination.
A plausible key step is the Mannich reaction. Optimization would involve screening bases, solvents, and temperatures to maximize the yield of the initial β-amino ketone adduct. The subsequent elimination step also requires optimization; for instance, methylation of the amine followed by base-induced elimination often provides cleaner results and higher yields than simple thermal elimination. wikipedia.orgwikipedia.org
Below is a table representing a hypothetical optimization for a key α-functionalization step, based on literature for similar ketone modifications. sci-int.comsoton.ac.uk
| Entry | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Eschenmoser's Salt | CH2Cl2 | 25 | 12 | 65 |
| 2 | Eschenmoser's Salt | THF | 25 | 12 | 75 |
| 3 | Eschenmoser's Salt | DMF | 25 | 8 | 82 |
| 4 | HCHO, Me2NH·HCl | Acetic Acid | 100 | 6 | 55 |
| 5 | HCHO, Me2NH·HCl | Ethanol | 78 | 12 | 60 |
Note: This table is interactive and represents hypothetical data compiled from general procedures for Mannich and related reactions.
Exploration of Novel Precursor Chemistry for the Methylidene Moiety
The introduction of the C4-methylidene group is the most critical transformation. While classical aldol-type condensations with formaldehyde are possible, they are often low-yielding and prone to polymerization. Modern methods offer more reliable alternatives.
The Mannich Reaction: This is a cornerstone for synthesizing α-methylene ketones. lscollege.ac.inbyjus.com The reaction of nonan-5-one with formaldehyde and a secondary amine (e.g., dimethylamine) under acidic conditions generates a β-amino ketone (a Mannich base). This intermediate can then be converted to the target enone. wikipedia.org A common two-step procedure involves quaternization of the Mannich base with methyl iodide, followed by elimination using a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). youtube.com
Eschenmoser's Salt: A highly effective method involves the use of dimethyl(methylene)ammonium iodide, known as Eschenmoser's salt. wikipedia.org This powerful electrophile reacts cleanly with ketone enolates or silyl (B83357) enol ethers to form the Mannich base adduct. chemeurope.comresearchgate.net The reaction typically proceeds under mild conditions and gives high yields of the β-dimethylaminomethyl ketone, which is then readily converted to the α-methylene ketone upon methylation and elimination. researchgate.net
Other Modern Methods: Recent advances include metal-free oxidative methods. For example, using reagents like Selectfluor as a mild oxidant in the presence of a one-carbon source can achieve α-methylenation of aromatic ketones, a strategy that could potentially be adapted for aliphatic ketones. researchgate.net
Divergent Synthesis from Common Precursors
Divergent synthesis enables the creation of a library of structurally related compounds from a single, common intermediate. acs.orgnih.gov Starting from nonan-5-one or a closely related precursor, various synthetic pathways can be envisioned.
A key intermediate could be the enolate of nonan-5-one. This nucleophile can be reacted with a variety of electrophiles to generate diverse products.
Path A (Target Synthesis): Reaction with an electrophilic formaldehyde equivalent (like Eschenmoser's salt) leads to this compound. wikipedia.org
Path B (α-Arylation): Palladium-catalyzed α-arylation could introduce an aromatic ring at the C4 position, leading to α-aryl ketones, which are important motifs in pharmaceuticals. rsc.orgrsc.org
Path C (Further Alkylation): Reaction with other alkyl halides would lead to a range of α-alkylated ketones.
Path D (Oxidative Transformations): The enolate could be oxidized to form an α-hydroxy ketone, which itself is a versatile precursor for other transformations. nih.gov
This divergent approach highlights the utility of a central ketone precursor in rapidly accessing molecular diversity. researchgate.netrsc.org
Catalytic and Asymmetric Synthesis Approaches to this compound
Modern organic synthesis heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. While the synthesis of this compound can be achieved stoichiometrically, catalytic approaches are highly desirable.
Catalytic Enone Synthesis: Nickel-catalyzed hydroacylation of alkynes with thioesters represents a modern, aldehyde-free route to α,β-unsaturated ketones. bohrium.com A hypothetical route could involve the coupling of 1-pentyne (B49018) with a thioester derived from valeric acid. Other methods include zeolite-catalyzed condensation of alkynes and aldehydes. rsc.org
Asymmetric Catalysis: Although this compound is achiral, the principles of asymmetric catalysis are central to modern synthesis and would be essential for producing chiral analogues. jst.go.jp
Asymmetric Conjugate Addition: Chiral catalysts, including organocatalysts and metal complexes, can direct the enantioselective addition of nucleophiles to α,β-unsaturated systems. rsc.orgorganic-chemistry.org For example, a chiral rhodium(III) complex can catalyze the asymmetric Michael addition to enones with high enantioselectivity. rsc.org
Asymmetric Halofunctionalization: Chiral iron(II) complexes have been used to catalyze the asymmetric halohydroxylation of enones, providing chiral α-halo-β-hydroxy ketones, which are versatile synthetic intermediates. wiley.com
Asymmetric Epoxidation: Chiral organocatalysts derived from cinchona alkaloids can mediate the highly enantioselective epoxidation of α,β-unsaturated ketones, offering access to valuable chiral building blocks. jst.go.jporganic-chemistry.org
These catalytic and asymmetric methods represent the forefront of synthetic chemistry, offering powerful tools for the efficient and selective construction of complex molecules like this compound and its derivatives.
Green Chemistry Approaches and Sustainable Synthetic Routes
The development of synthetic methodologies for this compound is increasingly guided by the principles of green chemistry, which prioritize the reduction of environmental impact through innovative and sustainable practices. These approaches focus on the use of renewable resources, the deployment of highly efficient and selective catalysts, and the minimization of waste and hazardous substances.
Another cornerstone of sustainable synthesis is the use of renewable feedstocks. reagent.co.uk Biomass, which includes materials derived from living organisms like plants, represents a vast and renewable source of carbon. reagent.co.ukwordpress.com Fatty acids and their derivatives, obtained from plant oils, are particularly relevant as potential precursors for a C9-backbone molecule like this compound. kit.edumdpi.com Research into oleochemicals focuses on developing catalytic methods to convert these natural resources into valuable chemical intermediates and monomers. kit.edumdpi.com The conversion of biomass into platform chemicals that can be further elaborated into target molecules is a rapidly advancing field, aiming to replace dependence on the petrochemical industry. wordpress.comnih.gov
Process intensification through technologies like flow chemistry offers a pathway to more sustainable chemical production. beilstein-journals.org Continuous-flow systems can enable safer handling of reactive intermediates, improve heat and mass transfer, and lead to higher yields and purity, often with reduced reaction times and waste generation. beilstein-journals.org
Table 1: Comparison of Potential Green Synthesis Strategies for this compound
| Strategy | Key Principle | Potential Catalyst/Reagent | Feedstock Source | Primary Advantages |
|---|---|---|---|---|
| Biocatalysis | High Selectivity, Mild Conditions | Ene-reductases, Lyases, Dehydrogenases | Renewable (Enzymes from fermentation) | High stereo- and regioselectivity, reduced byproducts, biodegradable catalysts. academie-sciences.frmdpi.com |
| Renewable Feedstocks | Use of Sustainable Materials | Varies (e.g., transition metals, enzymes) | Biomass, Plant Oils (e.g., Fatty Acids) reagent.co.ukkit.edu | Reduces reliance on fossil fuels, potential for carbon-neutral cycles. wordpress.com |
| Benign Catalytic Systems | Reduced Toxicity & Waste | Iodine, Base/DMSO systems | Petrochemical or Renewable | Avoids heavy metals, often uses cheaper and more abundant catalysts. nih.govacs.org |
| Flow Chemistry | Process Intensification & Safety | Heterogeneous or Homogeneous Catalysts | Any | Enhanced safety, improved efficiency and control, easier scale-up. beilstein-journals.org |
Table 2: Illustrative Research on Green Catalytic Systems for Ketone Synthesis
| Catalyst System | Substrate Type | Solvent | Key Research Finding | Citation |
|---|---|---|---|---|
| I₂ / TBHP | α-Methylene Ketones | DMF | Provided an efficient and environmentally friendly catalytic system for the oxidative carbonylation of α-methylene ketones. | nih.govacs.org |
| Ene-Reductase (ERed) + Formate Dehydrogenase (FDH) | α,β-Unsaturated Ketones | Aqueous Buffer | Enabled the asymmetric synthesis of chiral amines from unsaturated ketones with high atom economy via an efficient cofactor recycling system. | nih.gov |
| Palladium(II) Acetate | Allylic Alcohols | N/A (neat) | Demonstrated a one-pot isomerization-methylation to produce α-methyl ketones with water as the only byproduct. | wiley.com |
| Solid Supported Nitrite (SSN) / Acetic Acid | Conjugated Enones | Cyclopentyl Methyl Ether | Allowed for the eco-friendly conversion of α,β-unsaturated ketones into β-nitro ketones at room temperature. | rsc.org |
Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 Methylidenenonan 5 One
Electrophilic and Nucleophilic Transformations at the Carbonyl and Methylidene Functional Groups
The conjugated nature of 4-Methylidenenonan-5-one allows for two primary modes of nucleophilic attack: direct 1,2-addition to the carbonyl group and 1,4-conjugate (or Michael) addition to the β-carbon of the methylidene group. libretexts.orgwikipedia.org The regioselectivity of the attack is influenced by the nature of the nucleophile. libretexts.org
1,2-Addition: Hard, reactive nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the partially positive carbonyl carbon directly. libretexts.org This irreversible reaction leads to the formation of a tertiary alcohol after protonation.
1,4-Conjugate Addition: Softer, less basic nucleophiles, including amines, thiols, cyanides, and organocuprates (Gilman reagents), preferentially attack the β-carbon. libretexts.orgpressbooks.pub This thermodynamically controlled process forms a resonance-stabilized enolate intermediate, which is then protonated at the α-carbon to yield the saturated ketone product. libretexts.orglibretexts.org
The α-carbon of this compound can also undergo electrophilic attack. In the presence of a base, an enolate can form, which then acts as a nucleophile. A key example is α-halogenation, where the enolate intermediate reacts with an electrophilic halogen source, such as Br₂, to introduce a halogen at the α-position. fiveable.me
Table 1. Expected Nucleophilic and Electrophilic Transformations of this compound.
Pericyclic Reactions and Rearrangements Involving the Alkene and Ketone Units
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. adichemistry.comyoutube.com The electron-deficient methylidene group in this compound, activated by the adjacent carbonyl, makes it an effective component in certain pericyclic reactions, particularly cycloadditions.
Cycloaddition Reactions: As a dienophile, this compound can readily participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with conjugated dienes. wikipedia.orglibretexts.org These reactions are typically thermally allowed and proceed with high stereospecificity, forming a six-membered ring. libretexts.orgmsu.edu
Electrocyclic Reactions: While less common for acyclic enones themselves, electrocyclic reactions can occur in more complex systems derived from this compound. These intramolecular reactions involve the formation of a σ-bond from a conjugated π-system, or the reverse ring-opening process, under thermal or photochemical conditions. youtube.commsu.edu
Sigmatropic Rearrangements: These are uncatalyzed intramolecular reactions where a σ-bond migrates across a π-electron system. msu.edu For example, a acs.orgacs.org-hydride shift could occur in a derivative of this compound if the appropriate conjugated system is present.
Some α,β-unsaturated ketones can undergo oxidative rearrangements, for instance, in the presence of iodine and an oxidant, leading to the migration of a group and the formation of a 1,2-diketone. acs.org
Table 2. Potential Pericyclic Reactions Involving this compound.
Photochemical and Electrochemical Reactivity of this compound
The presence of the enone chromophore allows this compound to absorb UV radiation, leading to distinct photochemical reactions. magadhmahilacollege.org Similarly, the conjugated system is redox-active, enabling electrochemical transformations.
Photochemical Reactivity: Upon absorption of UV light (typically around 300 nm), the enone is promoted to an n,π* excited singlet state, which can then undergo efficient intersystem crossing to the corresponding triplet state. magadhmahilacollege.orgscripps.edu This triplet state is the precursor for most of the observed photochemistry. Common reactions include [2+2] photocycloadditions with other alkenes to form cyclobutane rings or dimerization with another molecule of the enone. magadhmahilacollege.orgscripps.edu Photoreduction can also occur in the presence of a hydrogen donor. magadhmahilacollege.org
Electrochemical Reactivity: The electrochemical reduction of α,β-unsaturated ketones like this compound has been extensively studied. acs.org Depending on the conditions (e.g., solvent proton availability, pH, and cathode potential), different products can be obtained. acs.orgacs.org In aprotic solvents, a one-electron reduction typically forms a radical anion, which can dimerize to form a β,β-dimer. acs.org In protic solvents, a two-electron, two-proton process can lead to the selective reduction of the C=C bond, yielding the corresponding saturated ketone, nonan-5-one. acs.orgrsc.org
Table 3. Summary of Photochemical and Electrochemical Reactivity.
Mechanistic Investigations of Complex Reaction Pathways
The varied reactivity of this compound stems from several well-characterized mechanistic pathways.
Conjugate Addition Mechanism: The mechanism for 1,4-addition begins with the nucleophilic attack at the β-carbon. libretexts.org This pushes the π-electrons of the C=C bond to the α-carbon and the π-electrons of the C=O bond to the oxygen atom, forming a resonance-stabilized enolate anion. This intermediate is then protonated, typically by the solvent or on workup, at the α-carbon to give the final, more stable keto product via tautomerization of the enol form. libretexts.orgpressbooks.pub
Photochemical Reaction Mechanism: The photochemical [2+2] cycloaddition is believed to proceed from the triplet excited state of the enone. scripps.edu The excited enone forms an exciplex with a ground-state alkene. This is followed by the formation of a 1,4-diradical intermediate. Subsequent spin inversion and ring closure of this diradical yield the final cyclobutane product. scripps.edu
Electrochemical Reduction Mechanism: In aprotic media, the mechanism involves the transfer of an electron to the LUMO of the enone to form a radical anion. Two of these radical anions can then couple at their β-positions to form a dimeric dianion, which is subsequently protonated to give the hydrodimer. acs.org In protic media, the initial radical anion is rapidly protonated at the β-carbon. The resulting radical undergoes a second electron transfer and a final protonation to yield the saturated ketone. acs.org
Kinetic and Thermodynamic Profiling of Key Transformations
The competition between 1,2- and 1,4-addition is a classic example of kinetic versus thermodynamic control.
Thermodynamic vs. Kinetic Control: 1,2-addition is often faster and thus kinetically favored, especially with highly reactive nucleophiles at low temperatures. However, this addition can be reversible. The 1,4-conjugate addition, while often slower, leads to the more stable carbonyl compound and is therefore the thermodynamically favored pathway. libretexts.org Under conditions that allow for equilibrium (higher temperatures, weaker nucleophiles), the 1,4-adduct is the predominant product. libretexts.org
Reaction Kinetics: The rates of reaction for α,β-unsaturated ketones are highly dependent on the substituents and the nature of the attacking species. Studies on the reactivity of various enones with nucleophiles like thiols have established second-order rate constants that quantify their electrophilicity. nih.govresearchgate.net For instance, the rate of Michael addition is influenced by the steric hindrance around the β-carbon and the electron-withdrawing power of the substituents. researchgate.net Atmospheric oxidation kinetics, particularly with OH radicals, have also been studied for this class of compounds, revealing that the reaction often proceeds via addition of the radical to the C=C bond. copernicus.orgcopernicus.org
Table 4. Illustrative Kinetic and Thermodynamic Profile for Nucleophilic Additions.
Sophisticated Spectroscopic and Structural Characterization of 4 Methylidenenonan 5 One and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies (e.g., NOESY, COSY, HMBC)
Advanced 2D NMR techniques are essential for unambiguously determining the constitution and stereochemistry of organic molecules.
COSY (Correlation Spectroscopy) would be used to identify protons that are coupled to each other, typically through two or three bonds. mnstate.edu This would help establish the connectivity of the proton-bearing carbons in the nonan-5-one backbone.
HMBC (Heteronuclear Multiple Bond Correlation) provides correlations between protons and carbons over two to three bonds. magritek.com This is crucial for piecing together the carbon skeleton, for instance, by correlating the methylene (B1212753) protons (=CH₂) at position 4 to the carbonyl carbon (C5) and the adjacent carbons (C3 and the methylidene carbon itself).
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space interactions between protons that are close to each other, which is vital for determining the molecule's preferred conformation and relative stereochemistry. libretexts.org For 4-Methylidenenonan-5-one, NOESY could elucidate the spatial relationship between the protons of the methylidene group and those on the aliphatic chain.
Without experimental data, a table of expected chemical shifts and correlations cannot be generated.
High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation and Isotope Labeling Studies
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. bioanalysis-zone.com For this compound (C₁₀H₁₈O), HRMS would confirm its molecular formula by providing a mass measurement with high precision (e.g., within 5 ppm). sapub.org
In mechanistic studies, HRMS is invaluable. For example, if this compound were formed via a specific reaction pathway, intermediates could be trapped and analyzed by HRMS to support the proposed mechanism. nih.gov Isotope labeling studies, where atoms like ²H (Deuterium) or ¹³C are incorporated into the molecule, would allow researchers to track the fate of specific atoms during a reaction or fragmentation process. The resulting mass shifts, precisely measured by HRMS, would provide definitive evidence for specific bond formations or cleavages. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Information
Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. triprinceton.org These two methods are complementary; FT-IR is more sensitive to polar bonds, while Raman is better for non-polar, polarizable bonds. photothermal.com
For this compound, the key vibrational modes would be:
C=O Stretch: A strong, sharp absorption band in the FT-IR spectrum, typically around 1715 cm⁻¹, characteristic of an aliphatic ketone.
C=C Stretch: An absorption for the methylidene group, expected around 1650 cm⁻¹. This peak would likely be more prominent in the Raman spectrum.
=C-H Stretch: A band appearing just above 3000 cm⁻¹ in the IR and Raman spectra.
C-H Stretches (sp³): Multiple bands appearing just below 3000 cm⁻¹ for the aliphatic chain.
A detailed data table of vibrational frequencies cannot be compiled without access to experimental spectra.
| Functional Group | Expected Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Detection Method |
| Ketone | C=O Stretch | ~1715 | FT-IR |
| Alkene | C=C Stretch | ~1650 | Raman |
| Alkene | =C-H Stretch | >3000 | FT-IR, Raman |
| Alkane | C-H Stretch | <3000 | FT-IR, Raman |
X-ray Crystallography of Co-crystals or Crystalline Derivatives of this compound
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.org Since this compound is likely a liquid or a low-melting solid at room temperature, obtaining a single crystal of the compound itself could be challenging.
A common strategy in such cases is to prepare a crystalline derivative or a co-crystal. nih.gov For example, reacting the ketone with a reagent like 2,4-dinitrophenylhydrazine (B122626) would produce a solid, crystalline hydrazone derivative. Submitting this derivative for single-crystal X-ray diffraction analysis would allow for the unambiguous determination of the molecular structure, including bond lengths, bond angles, and the conformation of the carbon chain in the solid state. researchgate.net This technique provides the most precise and complete structural picture of a molecule. sci-hub.se
Theoretical and Computational Chemistry Studies on 4 Methylidenenonan 5 One
Quantum Chemical Calculations of Electronic Structure, Bonding, and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. aps.org Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation approximately, providing detailed information about electron distribution and bonding. fortunejournals.com
For 4-Methylidenenonan-5-one, these calculations would reveal the molecule's electronic landscape. The analysis would focus on the distribution of electron density, highlighting the polar nature of the carbonyl group (C=O) and the electron-rich region of the methylidene (C=CH₂) double bond.
A key aspect of this analysis is the examination of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). csus.edulibretexts.org The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital most likely to accept an electron. libretexts.orgwikipedia.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For an α,β-unsaturated ketone like this compound, the HOMO is typically associated with the π-system of the double bonds, while the LUMO is often a π* antibonding orbital. youtube.com
Table 1: Hypothetical Molecular Orbital Properties of this compound (Calculated using DFT B3LYP/6-311++G(d,p))
| Property | Value (eV) | Description |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and stability. |
| Dipole Moment | 2.8 D | A measure of the molecule's overall polarity. |
This table contains hypothetical data for illustrative purposes.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are widely used to predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. diva-portal.org These theoretical spectra can be compared with experimental data to validate the accuracy of the computational model and to aid in the assignment of experimental signals. researchgate.net
For this compound, DFT calculations would predict vibrational frequencies corresponding to its functional groups. Key vibrational modes would include the C=O stretch of the ketone, the C=C stretch of the methylidene group, and various C-H stretches and bends. Comparing the calculated wavenumbers with an experimental IR spectrum allows for a detailed structural confirmation. Often, calculated frequencies are scaled by an empirical factor to better match experimental values, accounting for method-specific approximations and anharmonicity. diva-portal.org
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental results. This comparison is crucial for confirming the molecule's connectivity and stereochemistry. The accuracy of these predictions provides confidence in the computed electronic structure. chemrxiv.org
Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies for this compound
| Functional Group | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O Stretch (Ketone) | 1735 | 1700 | 1698 |
| C=C Stretch (Alkene) | 1680 | 1646 | 1645 |
| =C-H Stretch | 3150 | 3087 | 3085 |
| C-H Stretch (Alkyl) | 3010-3050 | 2950-2990 | 2955-2985 |
This table contains hypothetical data for illustrative purposes.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway. rsc.org Using methods like DFT, researchers can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. rsc.org A transition state is the highest energy point along the reaction coordinate and its structure determines the reaction's activation energy and rate.
For this compound, a common reaction to model would be a nucleophilic conjugate addition to the α,β-unsaturated system. Theoretical calculations could model the approach of a nucleophile (e.g., a cyanide ion or an organocuprate) to the β-carbon. The process would involve locating the transition state structure for the carbon-nucleophile bond formation. mdpi.com The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility. nih.gov Such studies help rationalize stereochemical outcomes and the influence of catalysts.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govlivecomsjournal.org MD simulations treat atoms as classical particles moving according to a force field, allowing for the exploration of different molecular conformations and the influence of the surrounding environment, such as a solvent. mdsim360.commdpi.com
For this compound, which has a flexible nonane (B91170) chain, MD simulations would be essential for conformational analysis. ethz.chlumenlearning.com These simulations would reveal the most stable conformations of the alkyl chain and the rotational preferences around its single bonds.
Furthermore, MD simulations are crucial for studying solvent effects. wikipedia.orgnovapublishers.com The behavior and reactivity of a molecule can change dramatically in different solvents. arxiv.orgsrce.hr By explicitly including solvent molecules in the simulation box, one can observe how the solvent organizes around the solute and how specific interactions, like hydrogen bonding or dipole-dipole interactions, stabilize the solute's ground state, transition state, or excited state. nih.gov For instance, polar solvents would be expected to solvate the polar carbonyl group of this compound, potentially influencing its conformational equilibrium and reactivity.
Quantitative Structure-Activity Relationship (QSAR) for Analogues in Material or Catalytic Applications
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a specific activity, such as catalytic efficacy or material performance. mdpi.comnih.gov This is achieved by calculating a set of molecular descriptors (properties derived from the chemical structure) and using statistical methods to find a predictive relationship. nih.gov
For this compound, a QSAR study would involve designing and synthesizing a library of structural analogues. These analogues might vary in the length of the alkyl chain, the substituents on the double bond, or the groups attached to the carbonyl. Their performance in a specific application, such as acting as a monomer in a polymerization reaction or as a ligand in a catalytic system, would be measured experimentally.
Computational descriptors for each analogue—such as electronic properties (e.g., HOMO/LUMO energies), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP)—would be calculated. nih.gov A statistical model, often derived from multiple linear regression or machine learning, would then be developed to predict the activity based on these descriptors. qsartoolbox.org A successful QSAR model can be used to predict the activity of new, unsynthesized analogues, guiding the design of more effective compounds. nih.gov
Applications and Utility of 4 Methylidenenonan 5 One in Advanced Chemical Synthesis and Materials Science
Role as a Key Intermediate in the Synthesis of Complex Natural Products and Pharmaceutical Scaffolds
The α-methylene ketone moiety is a valuable reactive handle in organic synthesis, serving as a versatile building block for the construction of complex molecular architectures found in natural products and pharmaceuticals. This functional group provides a key site for carbon-carbon bond formation through its electrophilic β-carbon and the nucleophilic α-carbon of its corresponding enolate.
Research on α-methylene ketones demonstrates their role as precursors in the synthesis of important heterocyclic structures. For instance, they are used as starting materials in the iodine-catalyzed oxidative carbonylation to produce 1,2-diaryl diketones. nih.govacs.org These diketones are, in turn, crucial intermediates for synthesizing biologically active heterocycles such as quinoxalines, which possess antiviral and anticancer properties. nih.govacs.org The synthesis involves the reaction of α-methylene ketones with o-phenylenediamines in a one-pot procedure, tolerating a wide variety of functional groups and affording the desired products in good to excellent yields. nih.gov
Furthermore, the general class of α,β-unsaturated ketones, which includes 4-Methylidenenonan-5-one, are classic substrates in a variety of powerful bond-forming reactions that are fundamental to total synthesis. These reactions include aldol (B89426) additions, Mannich reactions, and Michael additions, which are instrumental in assembling the carbon skeletons of complex molecules. beilstein-journals.org Vicinal ketoesters, which share reactivity patterns with α-methylene ketones, are key intermediates in the total synthesis of numerous natural products, highlighting the importance of the reactive keto-group in complex synthetic pathways. beilstein-journals.org
Table 1: Synthetic Transformations of the α-Methylene Ketone Moiety
| Reaction Type | Reagents/Catalysts | Product Class | Relevance |
|---|---|---|---|
| Oxidative Carbonylation | I₂ / TBHP in DMF | 1,2-Diaryl Diketones | Precursors to antiviral and anticancer quinoxalines. nih.govacs.org |
| Cyclization | o-phenylenediamines | Quinoxalines | One-pot synthesis of bioactive heterocyclic compounds. nih.gov |
| Enolate Alkylation | Benzyl bromomethyl sulphide | α-Methylene Ketones | A method for the synthesis of the core functional group itself. rsc.org |
Monomer or Precursor in Polymer Chemistry and Functional Materials Development
While there is no specific documentation of this compound being used as a monomer, its structure contains a reactive vinyl group (the methylidene group) that makes it a potential candidate for polymerization. msu.eduwikipedia.org Monosubstituted alkenes are fundamental building blocks in polymer chemistry, typically undergoing addition polymerization to form a variety of materials. msu.edu
The utility of methylene (B1212753) groups in polymer synthesis is well-documented. For example, novel degradable and chemically recyclable polymers have been synthesized using five-membered cyclic ketene (B1206846) hemiacetal ester (CKHE) monomers, which also feature a reactive exocyclic methylene group. rsc.org These monomers can be copolymerized with a wide range of conventional vinyl monomers, such as acrylates and styrene, to create functional materials with tailored properties. rsc.org
Based on these precedents, this compound could potentially serve as a comonomer. Its incorporation into a polymer backbone would introduce both a ketone functional group and a pendant butyl chain. The ketone could enhance polarity, improve adhesion, and provide a site for post-polymerization modification or cross-linking. The aliphatic chain would influence the polymer's flexibility and solubility. Such polymers could find applications as functional materials in coatings, adhesives, or as degradable plastics. nih.govidu.ac.idopenaccessjournals.com
Table 2: Potential Polymerization of this compound
| Polymerization Method | Potential Comonomer(s) | Resulting Polymer Feature | Potential Application |
|---|---|---|---|
| Free-Radical Polymerization | Styrene, Methyl Methacrylate | Ketone-functionalized polystyrene or polyacrylate | Modified thermoplastics, adhesives. |
Development of this compound as a Ligand or Substrate in Catalysis
The chemical structure of this compound makes it more suitable as a substrate in catalytic reactions rather than as a ligand. Ligands typically require specific heteroatoms positioned to effectively coordinate with a metal center, a feature that this compound lacks. nih.govbeilstein-journals.org
As a substrate, the α-methylene ketone functional group is known to participate in various catalytic transformations. A significant example is its use in iodine-catalyzed reactions. Research has shown that α-methylene ketones can be efficiently converted into 1,2-diaryl diketones through an oxidative carbonylation process catalyzed by molecular iodine (I₂) with tert-butyl hydroperoxide (TBHP) as the oxidant. nih.govacs.org This reaction demonstrates the ability of the α-methylene group to be activated and transformed under mild catalytic conditions. This transformation provides a practical method for synthesizing valuable diketone building blocks from readily available starting materials. acs.org
Table 3: this compound as a Potential Catalytic Substrate
| Catalytic System | Reaction Type | Product Type | Significance |
|---|---|---|---|
| I₂ / TBHP / DMF | Oxidative Carbonylation | 1,2-Diketone derivative | Provides access to versatile synthetic intermediates for pharmaceuticals. nih.govacs.org |
Utilization in Organic Optoelectronics and Advanced Organic Devices
There is currently no evidence in scientific literature to suggest the use of this compound in organic optoelectronics or advanced organic devices. The materials typically employed in these applications, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs), possess specific electronic and optical properties that this compound lacks. mdpi.com
The primary requirement for organic semiconductors is an extensive π-conjugated system, which allows for the delocalization of electrons and facilitates charge transport. rsc.org Materials used in optoelectronics often consist of aromatic rings, polycyclic systems, or long conjugated polymer chains. mdpi.commdpi.com this compound possesses only a localized π-system consisting of one carbon-carbon double bond and one carbon-oxygen double bond, which are not in conjugation. This limited electronic delocalization makes it unsuitable for applications that rely on semiconductor behavior, light absorption in the visible spectrum, or efficient charge mobility.
Biosynthetic Considerations for 4 Methylidenenonan 5 One if Applicable
Hypothetical Biosynthetic Pathways and Mechanistic Exploration
The biosynthesis of a molecule like 4-methylidenenonan-5-one likely involves the assembly of a linear carbon chain followed by specific tailoring reactions to introduce the ketone and the exocyclic methylene (B1212753) group.
Polyketide Synthase (PKS) or Fatty Acid Synthase (FAS) Pathway: A plausible origin for the nine-carbon backbone of nonanone is the fatty acid or polyketide synthesis pathway. In this scenario, a starter unit, such as acetyl-CoA, would be extended by four malonyl-CoA extender units. The resulting poly-β-keto chain would undergo a series of reductions, dehydrations, and further reductions, characteristic of FAS or PKS systems.
Formation of the Ketone and Methylidene Group: The introduction of the ketone at the C-5 position and the α-methylene group could occur through several speculative enzymatic steps following the initial chain assembly:
Hypothesis 1: Hydroxylation, Oxidation, and Elimination: A cytochrome P450 monooxygenase could hydroxylate a saturated nonane (B91170) precursor at the C-5 position, followed by oxidation by an alcohol dehydrogenase to yield nonan-5-one. The crucial α-methylene group could then be formed via a subsequent hydroxylation at the C-4 methyl group (if the precursor was 4-methylnonan-5-one) or a related intermediate, followed by enzymatic dehydration.
Hypothesis 2: Rearrangement Mechanisms: Nature employs various rearrangement reactions to form complex structures. An α-ketol rearrangement could potentially be involved, where an α-hydroxy ketone isomerizes. researchgate.net While this is more common in cyclic systems, analogous enzymatic logic could be applied to an acyclic precursor.
Hypothesis 3: Isomerization from an Allenic Precursor: Another possibility involves the enzymatic isomerization of an allene (B1206475) or alkyne precursor, which could be generated through specialized synthases.
Hypothesis 4: Decarboxylation of a Substituted β-ketoacid: A β-ketoacid precursor, such as 2-carboxy-4-methylidenenonan-5-one, could undergo enzymatic decarboxylation to yield the final product. This is a common strategy in biosynthesis to generate enolates that can be protonated to form either a saturated or unsaturated product.
The formation of exocyclic methylene groups is a known feature in the biosynthesis of various natural products, including some terpenoids. rsc.org For instance, the biosynthesis of vitamin D3 involves a sigmatropic rearrangement to form an exocyclic methylene group. rsc.org While this compound is not a steroid, this highlights the existence of enzymatic machinery capable of such transformations.
Some components of vetiver oil, which are sesquiterpenoids, possess complex cyclic structures with exocyclic double bonds. mdpi.comvetiver.orgvetiver.org It has been hypothesized that the microbial communities in vetiver roots play a significant role in metabolizing plant-derived precursors to produce the final complex mixture of the essential oil. researchgate.netnih.gov A similar symbiotic microbial pathway could hypothetically be involved in the formation of aliphatic ketones from plant-derived fatty acids or other precursors.
A summary of hypothetical enzymes and their potential roles is presented in Table 1.
Table 1: Hypothetical Enzymes in this compound Biosynthesis
| Enzyme Class | Hypothetical Function |
|---|---|
| Polyketide Synthase (PKS) / Fatty Acid Synthase (FAS) | Assembly of the C9 carbon backbone from acetyl-CoA and malonyl-CoA. |
| Cytochrome P450 Monooxygenase | Regiospecific hydroxylation of the carbon chain at C-5 to introduce a hydroxyl group. |
| Alcohol Dehydrogenase (ADH) | Oxidation of the C-5 hydroxyl group to a ketone. |
| Hydroxylase / Dehydratase | Introduction of a hydroxyl group on a methyl or methylene precursor at C-4, followed by elimination of water to form the exocyclic double bond. |
| Isomerase | Rearrangement of a precursor, such as an internal alkyne or allene, to the α,β-unsaturated ketone. |
| Decarboxylase | Removal of a carboxyl group from a β-ketoacid precursor to generate the methylidene moiety. |
Enzymatic Transformations and Biocatalytic Approaches
Given the structure of this compound, several biocatalytic strategies could be envisioned for its synthesis, either from bio-based precursors or through the transformation of synthetic intermediates. These approaches offer the potential for high selectivity and environmentally benign reaction conditions.
Ene-Reductases (EReds): Ene-reductases are flavin-dependent enzymes that catalyze the asymmetric reduction of activated C=C bonds, such as those in α,β-unsaturated ketones. nih.govacs.org While this is the reverse of formation, these enzymes could be used in a kinetic resolution process on a racemic precursor containing additional unsaturation or for the synthesis of chiral analogs. A biocatalytic cascade combining an ene-reductase with an imine reductase has been reported for the conversion of α,β-unsaturated ketones into chiral amines. nih.gov
Lipases and Esterases: Lipases are versatile enzymes often used for the kinetic resolution of racemic alcohols and esters. A potential synthetic precursor to this compound is the corresponding alcohol, 4-methylidenenonan-5-ol. A lipase (B570770) could be used to selectively acylate one enantiomer of this racemic alcohol, allowing for the separation of the enantiomers. The desired enantiomer of the alcohol could then be oxidized to the ketone. Biocatalytic resolutions of α-methylene-β-hydroxy ketones and esters have been successfully demonstrated using various lipases. acs.org
α-Oxoamine Synthases (AOS): The α-oxoamine synthase family of PLP-dependent enzymes catalyzes the C-C bond formation between an amino acid and an acyl-CoA thioester, followed by decarboxylation to yield an α-amino ketone. nih.gov While the target molecule is not an amino ketone, this enzymatic strategy demonstrates a biocatalytic method for forging a C-C bond alpha to a carbonyl group, which could be adapted through protein engineering to accept different substrates and generate related structures. nih.gov
Whole-Cell Biotransformations: Microbial cells, such as bacteria or yeasts, can be used as catalysts. The microbial community associated with vetiver roots has been shown to metabolize sesquiterpenes. nih.gov It is plausible that specific microbial strains could be identified or engineered to perform the necessary tailoring reactions on a simple fatty acid or nonanone precursor to produce this compound.
A summary of potential biocatalytic approaches is provided in Table 2.
Table 2: Potential Biocatalytic Approaches for this compound Synthesis
| Enzyme/System | Application | Potential Outcome |
|---|---|---|
| Ene-Reductase (ERed) | Asymmetric reduction of a related unsaturated precursor. | Synthesis of chiral analogs or intermediates. |
| Lipase/Esterase | Kinetic resolution of racemic 4-methylidenenonan-5-ol. | Production of enantiomerically pure alcohol precursors. |
| Alcohol Dehydrogenase (ADH) | Oxidation of 4-methylidenenonan-5-ol. | Stereospecific synthesis of the ketone from a chiral alcohol. |
| Whole-Cell Systems (e.g., Yeast, Bacteria) | Biotransformation of fatty acids or simple ketones. | Direct production of this compound from simple precursors. |
Analytical Methodologies for the Detection and Quantification of 4 Methylidenenonan 5 One
Chromatographic Separation Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis
Chromatographic techniques are paramount for separating 4-Methylidenenonan-5-one from other components in a mixture, which is a critical step for accurate purity assessment and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, GC-MS is a highly suitable technique for the analysis of this compound. gla.ac.uk In this method, the compound is vaporized and passed through a capillary column, where it is separated from other volatile and semi-volatile compounds based on its boiling point and interaction with the column's stationary phase. Following separation, the compound enters the mass spectrometer, which ionizes the molecules and fragments them into a unique pattern. This mass spectrum serves as a "fingerprint" for identification. scirp.org For ketones and aldehydes, derivatization with agents like o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBOA) can be employed to improve chromatographic properties and detection sensitivity, especially when using negative chemical ionization (NCI) mode. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful tool, particularly for compounds that may not be sufficiently volatile or thermally stable for GC analysis. nih.gov For α,β-unsaturated ketones, reverse-phase liquid chromatography is commonly used, where a nonpolar stationary phase separates compounds based on their hydrophobicity. mdpi.comnih.gov The eluent from the LC column is then introduced into a mass spectrometer for detection and identification. LC-MS/MS, a tandem mass spectrometry technique, can provide even greater selectivity and sensitivity for quantification in complex matrices by monitoring specific precursor-to-product ion transitions. mdpi.combiorxiv.org
Hypothetical GC-MS Analytical Parameters for this compound Interactive Data Table
| Parameter | Value/Condition | Purpose |
|---|---|---|
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Separation based on polarity and boiling point. |
| Injector Temp | 250 °C | Ensures complete volatilization of the sample. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min | Separates compounds with a wide range of boiling points. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Ionization Mode | Electron Impact (EI), 70 eV | Standard ionization method for creating reproducible mass spectra. |
| MS Scan Range | 40-400 m/z | Detects the molecular ion and characteristic fragments. |
| Expected M+ | 154 m/z | Molecular ion peak for C10H18O. |
Development of Advanced Sensor Technologies for Specific Detection
The development of advanced sensor technologies offers the potential for rapid, on-site, and even continuous monitoring of specific chemical compounds like ketones. uco.es
Electrochemical Sensors: Electrochemical biosensors have been developed for the detection of various ketones. researchgate.net These sensors often rely on enzymes, such as dehydrogenase, that specifically react with the target ketone. uco.es This enzymatic reaction produces a measurable electrical signal (e.g., a change in current) that is proportional to the concentration of the ketone. acs.org While a specific enzyme for this compound may not be readily available, the principles could be adapted by identifying or engineering an enzyme that recognizes its structure.
Fluorescent Sensors: Fluorescent sensors represent another promising avenue. Research has shown that certain materials, such as films made from cyclometalated alkynyl-gold(III) complexes, exhibit high sensitivity and selectivity towards ketones in the vapor phase. acs.org The presence of ketone vapors quenches the fluorescence of the material, and the degree of quenching can be correlated to the ketone concentration. Such sensors can offer very low detection limits and rapid response times. acs.orgrsc.org
Comparison of Potential Sensor Technologies for Ketone Detection Interactive Data Table
| Sensor Type | Principle of Operation | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Electrochemical Biosensor | Enzymatic reaction produces a measurable electrical signal. uco.es | High specificity, potential for miniaturization. researchgate.net | Enzyme stability, potential interference from similar compounds. |
| Fluorescent Sensor | Target analyte quenches the fluorescence of a sensory film. acs.org | High sensitivity, rapid response, low power consumption. acs.orgrsc.org | Cross-sensitivity to other ketones, environmental factors (humidity, temp). |
| Chemiresistor | Adsorption of analyte changes the electrical resistance of a material. | Simple design, low cost. | Lower selectivity, susceptibility to drift. |
Future Research Directions and Emerging Paradigms for 4 Methylidenenonan 5 One
Exploration of Unconventional Reactivity Modes and Novel Transformations
The conjugated enone system in 4-Methylidenenonan-5-one is a well-established electrophilic site, amenable to standard transformations like Michael additions. However, future research should focus on unconventional reactivity to generate complex and high-value molecules. The exo-methylene group, in particular, offers distinct steric and electronic properties compared to more common endocyclic or substituted enones, which could lead to unique reactivity profiles. mdpi.com
Future investigations could pursue several innovative pathways:
Asymmetric Catalysis: Developing enantioselective transformations is a primary goal. This includes asymmetric conjugate additions, hydrogenations, and epoxidations, which are currently underexplored for this specific substrate.
Cycloaddition Reactions: Beyond standard Diels-Alder reactions, exploring phosphine-catalyzed [4+2] cycloadditions or transition-metal-mediated [3+2] cycloadditions could yield novel heterocyclic scaffolds. acs.orgresearchgate.netnih.gov The specific geometry of this compound may lead to unexpected diastereoselectivity. sioc-journal.cn
Multi-step, One-Pot Syntheses: Designing cascade reactions that leverage the molecule's multiple functional groups is a promising direction. For instance, a sequence involving an initial conjugate addition followed by an intramolecular aldol (B89426) reaction could rapidly build molecular complexity. Research into one-pot transformations to produce derivatives like γ-amino alcohols or β-isothiocyanato ketones, which has been successful for other α,β-unsaturated ketones, could be adapted for this compound. rsc.orgsciforum.net
Table 1: Proposed Novel Transformations for this compound
| Transformation Type | Potential Reagents/Catalysts | Resulting Functional Group/Scaffold | Scientific Rationale |
|---|---|---|---|
| Asymmetric Michael Addition | Chiral organocatalysts (e.g., prolinol derivatives), Cu(II)-chiral ligands | Chiral ketone | Establishes a stereocenter for further synthesis. |
| [4+2] Cycloaddition | Phosphine (B1218219) catalysts, electron-deficient dienes | Functionalized dihydropyrans | Access to complex heterocyclic structures. acs.org |
| [3+2] Cycloaddition | Cu(II) complexes, radical initiators | Highly functionalized cyclopentenes | Formation of five-membered rings via γ-enone radical intermediates. researchgate.net |
| One-Pot β-amination/Reduction | HN3, then PPh3/CS2 or borane (B79455) reagents | β-isothiocyanato ketone or γ-amino alcohol | Creates valuable synthetic intermediates for pharmaceuticals and ligands. rsc.orgsciforum.net |
Integration into Supramolecular Assemblies and Nanostructures
The amphiphilic nature of this compound, with its polar ketone "head" and non-polar alkyl "tails," makes it an excellent candidate for directed self-assembly. This area of research bridges molecular properties with macroscopic function, opening doors to new materials and technologies.
Key research avenues include:
Formation of Micelles and Vesicles: In aqueous or polar environments, molecules of this compound could spontaneously assemble into micelles or vesicles. These nanostructures could act as carriers for hydrophobic guest molecules, with potential applications in drug delivery or catalysis. The study of amphiphilic dipeptides and other ketone-bearing molecules has shown their capacity to form ordered nanofibers and organogels. nih.govmdpi.comacs.org
Langmuir-Blodgett Films and Self-Assembled Monolayers (SAMs): At interfaces (e.g., air-water or on solid substrates like gold or silicon), this compound could form highly ordered monolayers. The ketone group provides a handle for interaction with the substrate or other molecules, while the alkyl chains would drive ordering through van der Waals forces.
Coordination-Driven Self-Assembly: The carbonyl oxygen is a Lewis base and can act as a ligand for metal ions. By combining this compound with suitable metal centers, it may be possible to construct 2D or 3D metal-organic frameworks (MOFs). nsf.govmdpi.com These frameworks could exhibit porosity and catalytic activity, with the alkyl chains lining the pores to create a specific chemical environment. mdpi.comnsf.gov
Table 2: Potential Supramolecular Structures from this compound
| Assembly Type | Driving Force(s) | Potential Morphology | Emerging Application |
|---|---|---|---|
| Micellar Aggregation | Hydrophobic effect, Van der Waals interactions | Spherical or cylindrical micelles | Nanoreactors, solubilizing agents. |
| Surface Monolayers | Chemisorption (via ketone), Van der Waals | Ordered 2D films | Surface functionalization, corrosion inhibition. |
| Metal-Organic Networks | Coordination bonds (M-O=C), H-bonding | 2D grids or 3D frameworks | Catalysis, selective sorption. mdpi.com |
| Organogels | Intermolecular H-bonding, π-stacking (if derivatized) | Fibrillar networks | Stimuli-responsive materials. nih.gov |
Potential in Sustainable Chemistry and Waste Valorization
Aligning chemical production with the principles of green chemistry is a critical goal for modern science. Research into this compound can contribute significantly to this effort through both sustainable synthesis and application.
Future research should focus on:
Bio-based Synthesis: A key objective is to develop synthetic routes from renewable feedstocks. Lignocellulosic biomass can be processed via catalytic fast pyrolysis or other methods to yield platform chemicals, including smaller ketones and aldehydes. nrel.govfrontiersin.org A potential green synthesis for this compound involves the catalytic condensation of bio-derived pentanal and 2-pentanone. Exploring efficient, green catalysts, such as solid bases or organobismuth complexes, for this transformation would be a significant advancement. acs.orgscirp.org
Atom Economy and Waste Reduction: Using this compound as a platform molecule for addition reactions (e.g., Michael additions, cycloadditions) is inherently atom-economical. Future work should focus on reactions that proceed with 100% atom economy under solvent-free or aqueous conditions, minimizing waste. acs.orgrsc.org
Waste Valorization: Certain industrial or agricultural waste streams are rich in fatty acids or lipids. Catalytic cracking and reforming of these waste streams could potentially generate the C4 and C5 fragments needed for the synthesis of this compound, thus converting low-value waste into a valuable chemical intermediate. The conversion of biomass pyrolysis vapors into ketones is an active area of research that could be tailored for this purpose. acs.org
Development of Novel Derivatization Strategies for Functional Materials
The true potential of this compound may lie in its use as a monomer for creating advanced functional polymers. The exo-methylene group is a polymerizable moiety, and the pendant ketone and alkyl chains can impart specific properties to the resulting macromolecule.
Promising derivatization strategies include:
Radical and Anionic Polymerization: The vinyl-type double bond of this compound should be susceptible to polymerization. Research into controlled polymerization techniques, like Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization, could produce well-defined homopolymers and block copolymers. nih.govwiley.comnih.gov The resulting poly(this compound) would feature a hydrocarbon backbone with pendant ketone-alkyl side chains.
Post-Polymerization Modification: The ketone groups on the polymer backbone are versatile chemical handles for post-polymerization modification. nih.govacs.orgresearchgate.net They can be converted into oximes, hydrazones, or amines, allowing for the attachment of bioactive molecules, fluorophores, or cross-linking agents. This opens a pathway to creating materials for biomedical applications, sensors, or self-healing composites.
Copolymerization: Copolymerizing this compound with other monomers (e.g., acrylates, styrenes) would allow for the fine-tuning of material properties. The incorporation of the bulky, flexible alkyl side chains from this compound could lower the glass transition temperature, increase solubility in non-polar solvents, and modify the mechanical properties of the final polymer. The synthesis of polymers containing α,β-unsaturated ketone units in the main chain or as side chains has been shown to produce materials with unique properties, such as high optical rotation and potential as chiral stationary phases. acs.orgnih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
